二苯甲醛

描述

Synthesis Analysis

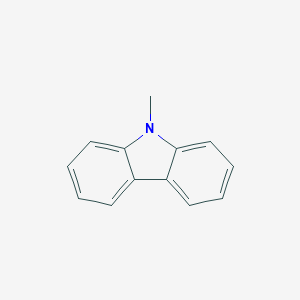

The synthesis of diphenaldehyde or its derivatives involves various strategies, including reactions involving proline and benzaldehyde to create diphenyloxapyrrolizidines, which are precursors to 2-substituted pyrrolidines. This method does not require the purification of intermediate products and is scalable (Moshkin & Sosnovskikh, 2015). Another approach involves diphenyl-diselenide-mediated Claisen-type rearrangement/cyclization of propargylic aryl ethers to produce naphthofuran-2-carboxaldehydes, demonstrating broad substrate scope and functional group compatibility (Fang et al., 2019).

Molecular Structure Analysis

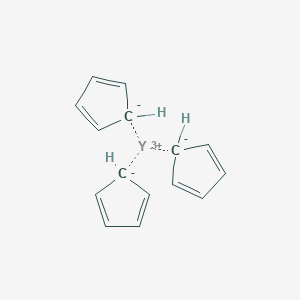

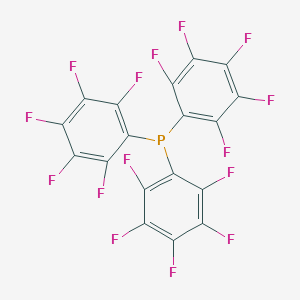

Rhenium(I) tricarbonyl complexes with bidentate ligands, including o-(diphenylphosphino)benzaldehyde, have been synthesized and structurally characterized, revealing a distorted octahedral structure with facially arranged carbonyl ligands. This highlights the compound's ability to engage in complex coordination chemistry (Chen et al., 2001).

Chemical Reactions and Properties

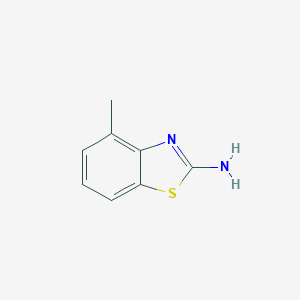

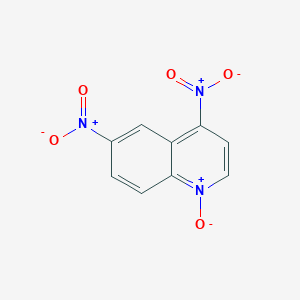

Diphenaldehyde and its derivatives are involved in various chemical reactions, including the iodine-catalyzed synthesis of tetraoxanes, which exhibit promising antimalarial activity. This demonstrates the compound's utility in producing biologically active molecules (Kumar et al., 2009). Moreover, its role in the synthesis of photoconductive devices highlights its potential in material science applications (Chi Chen, 2001).

Physical Properties Analysis

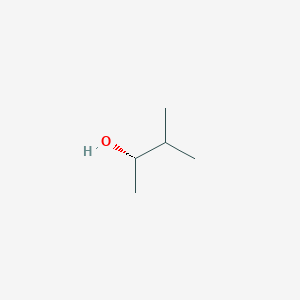

Research on diphenaldehyde's physical properties focuses on its involvement in synthesizing compounds with distinct physical characteristics. For instance, its use in generating α-hydroxydihydrochalcones and related α-hydroxy ketones showcases the impact of its chemical structure on the physical properties of the synthesized compounds, such as optical activity and solubility in organic solvents (Sánchez-González & Rosazza, 2003).

Chemical Properties Analysis

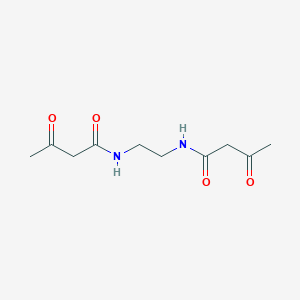

The chemical properties of diphenaldehyde are explored through its reactivity and the types of chemical bonds it forms. For instance, the synthesis of isomeric 1,4-[13C]2-labeled 2-ethoxycarbonyl-1,4-diphenylbutadienes using diphenaldehyde demonstrates its versatility in creating labeled compounds for research purposes, reflecting its chemical behavior in reaction mechanisms and its suitability for incorporation into complex organic molecules (Crist et al., 2001).

科研应用

毒性研究:二苯甲醛是臭氧化苯并的产物,发现在大鼠中表现出明显的肝毒性。这表现为血清酶水平的改变和尸检时的观察 (Yoshikawa et al., 1987)。

化学反应:对取代苯甲醛与苯的超酸催化反应进行的研究发现,某些苯甲醛反应生成二苯甲烷和三苯甲醇 (Saito et al., 1996)。

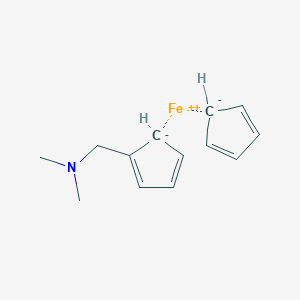

配体合成:双(二苯基膦基)苯甲醛被用来制备各种配体。这些配体被发现影响Pd催化的铂钯交叉偶联反应的活性特性,尤其是烯烃处的电子亏缺和立体体积 (Williams & Shaw, 2007)。

二氧杂环丁烷分解:对反式二苯基-1,2-二氧杂环丁烷的热分解进行了研究,产生苯甲醛。这项研究探讨了氘取代对化合物分解的影响 (Koo & Schuster, 1977)。

磁流体力学机制:在磁场存在下对苯乙酸根阳极氧化发现增加了苯甲醛的生成产率,而二苯甲醛对磁场不敏感。这被解释为磁流体力学机制 (Watanabe et al., 1987)。

环境应用:在苯并臭氧化过程中确定了二苯甲醛作为初始降解产物。提出了结合臭氧和生物方法来处理城市径流水中多环芳烃(PAHs)的方案 (Sakulthaew et al., 2014)。

手性化学:羟苯甘醇(1,2-二苯基-1,2-乙二醇)及其衍生物,与二苯甲醛相关,已在各个手性化学领域中使用,并在合成化学中扩展了它们的应用 (Okano, 2011)。

性质

IUPAC Name |

2-(2-formylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFGULDHUDIPDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00153101 | |

| Record name | Diphenaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenaldehyde | |

CAS RN |

1210-05-5 | |

| Record name | [1,1′-Biphenyl]-2,2′-dicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1210-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPHENALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-2,2'-dicarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK4V67PK7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-](/img/structure/B75054.png)